molecular formula C7H5BrN2 B6269415 6-bromopyrrolo[1,2-a]pyrazine CAS No. 158945-74-5

6-bromopyrrolo[1,2-a]pyrazine

Cat. No.: B6269415
CAS No.: 158945-74-5
M. Wt: 197
InChI Key:
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Description

6-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring with a bromine atom at the 6th position. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromopyrrolo[1,2-a]pyrazine typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. The enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrrolopyrazines
  • Oxidized or reduced derivatives of pyrrolopyrazines

Scientific Research Applications

6-Bromopyrrolo[1,2-a]pyrazine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Potential use in drug discovery and development due to its diverse biological activities.

    Industry: Utilized in the synthesis of organic materials and natural products.

Comparison with Similar Compounds

Uniqueness: 6-Bromopyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with potentially enhanced biological activities. This makes it a valuable compound for drug discovery and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromopyrrolo[1,2-a]pyrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dibromopyrazine", "2-bromo-1-methylpyrrole", "potassium tert-butoxide", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-methylpyrrole by reacting 1-methylpyrrole with bromine in acetic acid and ethanol.", "Step 2: Synthesis of 2,3-dibromopyrazine by reacting 2-bromo-1-methylpyrrole with potassium tert-butoxide and copper(I) iodide in diethyl ether.", "Step 3: Synthesis of 6-bromopyrrolo[1,2-a]pyrazine by reacting 2,3-dibromopyrazine with copper(II) sulfate and sodium borohydride in water." ] }

CAS No.

158945-74-5

Molecular Formula

C7H5BrN2

Molecular Weight

197

Purity

95

Origin of Product

United States

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